molecular formula C5H4ClN5 B8385168 7-Chloro-5-methyltetrazolo[1,5-a]pyrimidine

7-Chloro-5-methyltetrazolo[1,5-a]pyrimidine

Cat. No. B8385168
M. Wt: 169.57 g/mol
InChI Key: QWVCLWSAHCDEPJ-UHFFFAOYSA-N
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Patent
US04966900

Procedure details

A mixture of 67.88 g (0.45 mole) of 5-methyl-7-hydroxytetrazolo[1,5-a]pyrimidine and 300 ml of phosphorus oxychloride was stirred for 1.5 hours in a bath of 100° C. and then concentrated. The residue obtained was dissolved in 600 ml of chloroform, ice-cooled and then washed with water, followed by drying over anhydrous magnesium sulfate to evaporate the solvent. The set residue was collected by filtration with addition of n-hexane and dried to obtain 70.2 g of the title compound (Yield: 92%).
Quantity
67.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](O)[N:5]2[N:9]=[N:10][N:11]=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:14][C:6]1[N:5]2[N:9]=[N:10][N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
67.88 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)O)N=NN2
Name
Quantity
300 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours in a bath of 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to evaporate the solvent
FILTRATION
Type
FILTRATION
Details
The set residue was collected by filtration with addition of n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 70.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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